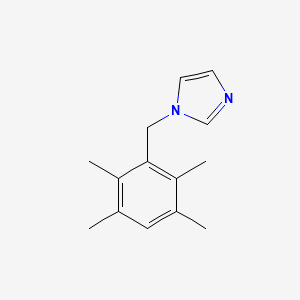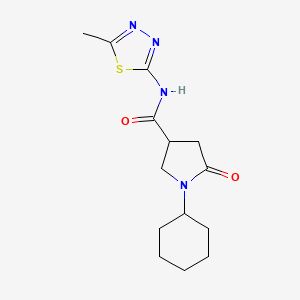
1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole
Overview
Description
1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole, also known as TMBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMBIM is a heterocyclic organic compound that contains an imidazole ring and a benzyl group. It has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole exerts its biological effects through its interaction with various cellular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole also reduces the level of reactive oxygen species (ROS) and lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole has been shown to inhibit tumor growth and induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized with high purity and yield. 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole is also highly soluble in organic solvents, which makes it suitable for use in a variety of assays. However, 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole has some limitations, including its potential toxicity and the need for further studies to determine its optimal concentration and dosage for different experimental conditions.
Future Directions
There are several future directions for research on 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole. One potential area of research is the development of 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the exploration of 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole's potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to determine the optimal conditions for the use of 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole in different experimental settings and to elucidate its mechanism of action in more detail.
In conclusion, 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole is needed to fully understand its potential and to develop new applications for this compound.
Scientific Research Applications
1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole has also been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
properties
IUPAC Name |
1-[(2,3,5,6-tetramethylphenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-7-11(2)13(4)14(12(10)3)8-16-6-5-15-9-16/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKCBBDCVCADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C=CN=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-tetramethylbenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4394678.png)
![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4394695.png)
![5-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4394702.png)
![N-[3-(allyloxy)phenyl]-4-nitrobenzamide](/img/structure/B4394711.png)
![N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4394712.png)

![ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4394726.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4394730.png)
acetyl]amino}benzoate](/img/structure/B4394738.png)

![2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394764.png)
![1-cyclohexyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4394775.png)